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Compound of Interest

Compound Name: Methyl citrate

Cat. No.: B3326548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for methyl
citrate, with a primary focus on trimethyl citrate due to the extensive availability of

experimental data. It includes detailed analyses of Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a

valuable resource for researchers and professionals involved in the identification,

characterization, and quality control of citric acid esters.

Introduction to Methyl Citrates
Methyl citrates, the methyl esters of citric acid, are important compounds in various industrial

and research applications. Depending on the degree of esterification, mono-, di-, and trimethyl
citrate can be formed. These compounds find use as non-toxic plasticizers, flavoring agents,

and intermediates in chemical synthesis. Accurate spectroscopic characterization is crucial for

their identification and for ensuring purity. This guide focuses primarily on trimethyl citrate, the

most extensively characterized of the methyl esters.

Spectral Data of Trimethyl Citrate
Trimethyl citrate (CAS 1587-20-8) is the full methyl ester of citric acid, with the chemical

formula C₉H₁₄O₇ and a molecular weight of 234.20 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following tables summarize the ¹H and ¹³C NMR data for trimethyl citrate.

Table 1: ¹H NMR Spectroscopic Data for Trimethyl Citrate

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constant (J)
Hz

2.85 dd 4H -CH₂-
J₁ = 15.4 Hz, J₂

= 27.2 Hz

3.60 s 6H
2 x -OCH₃ (C1

and C3 esters)

3.72 s 3H -OCH₃ (C2 ester)

4.50 br s 1H -OH

Solvent:

acetone-d₆[1][2]

Table 2: Predicted ¹³C NMR Spectroscopic Data for Trimethyl Citrate

Predicted Chemical Shift (δ) ppm Assignment

~171 C=O (Ester carbonyls at C1 and C3)

~170 C=O (Ester carbonyl at C2)

~70 C-OH (Quaternary carbon at C2)

~52 -OCH₃ (Methyl groups of esters)

~43 -CH₂- (Methylene carbons)

Note: Experimental ¹³C NMR data with full

assignments is not readily available in the cited

literature. Predicted values are based on typical

chemical shifts for similar functional groups.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of trimethyl citrate shows characteristic absorptions for its hydroxyl and ester

functional groups.

Table 3: IR Absorption Bands for Trimethyl Citrate

Wavenumber (cm⁻¹) Intensity Assignment

~3500 Strong, Broad O-H stretch (hydroxyl group)

~2950 Medium C-H stretch (aliphatic)

~1735 Strong, Sharp C=O stretch (ester carbonyl)

~1200 Strong C-O stretch (ester)

Note: The exact peak positions

can vary slightly based on the

sample preparation method

(e.g., KBr pellet, thin film).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The GC-MS data for trimethyl citrate reveals a characteristic fragmentation

pattern.

Table 4: Mass Spectrometry Data for Trimethyl Citrate
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m/z Relative Intensity Proposed Fragment

234 Low [M]⁺ (Molecular Ion)

175 High [M - COOCH₃]⁺

143 High
[M - CH₂COOCH₃ - OCH₃]⁺ or

[M - COOCH₃ - CH₃OH]⁺

101 High
[M - COOCH₃ - CH₂COOCH₃ -

CH₃]⁺

Note: The fragmentation

pattern is consistent with the

structure of trimethyl citrate,

showing characteristic losses

of methoxycarbonyl and other

related groups.[3]

Spectral Data of Dimethyl Citrate
Data for dimethyl citrate is less common. The following represents predicted and available

data for 1,5-dimethyl citrate.

Table 5: ¹H NMR Spectroscopic Data for 1,5-Dimethyl Citrate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.62 s 6H 2 x -OCH₃

2.93 d 2H -CH₂-

2.84 d 2H -CH₂-

Solvent: Not specified,

likely CDCl₃ or

DMSO-d₆.[1]

Table 6: Predicted ¹³C NMR Spectroscopic Data for 1,5-Dimethyl Citrate
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Predicted Chemical Shift (δ) ppm Assignment

~175 C=O (Carboxylic acid)

~171 C=O (Ester)

~73 C-OH (Tertiary alcohol)

~52 -OCH₃

~43 -CH₂-

[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to

characterize methyl citrates.

NMR Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

optimal resolution.

Sample Preparation:

Weigh approximately 5-10 mg of the purified methyl citrate for ¹H NMR and 20-50 mg for

¹³C NMR.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆,

chloroform-d, or DMSO-d₆). The choice of solvent is critical and should be one in which the

compound is fully soluble.

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer.
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Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

Acquire the ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient.

Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or

more) due to the lower natural abundance of ¹³C.

Data Analysis:

Process the raw data (FID) by applying a Fourier transform.

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective protons and carbons in the molecule.

FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory is a common and convenient setup.

Sample Preparation (ATR method):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.
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Place a small amount of the solid methyl citrate sample directly onto the ATR crystal,

ensuring good contact.

Apply pressure using the instrument's pressure arm to ensure a good interface between the

sample and the crystal.

Data Acquisition:

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio.

The data is usually collected over a range of 4000-400 cm⁻¹.

Data Analysis:

The background spectrum is automatically subtracted from the sample spectrum.

Identify the characteristic absorption bands and correlate them with specific functional

groups (e.g., O-H, C=O, C-O).

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

Electron Ionization (EI) source is suitable for a volatile compound like trimethyl citrate.

Sample Preparation:

Prepare a dilute solution of the methyl citrate in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS):

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The GC will separate the components of the sample, and the methyl citrate will elute at a

specific retention time.
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As the compound elutes from the GC column, it enters the MS ion source.

In the EI source, the molecules are bombarded with high-energy electrons, causing

ionization and fragmentation.

The ions are then transferred into the mass analyzer (e.g., quadrupole, time-of-flight).

The mass spectrum is recorded, showing the relative abundance of ions as a function of

their mass-to-charge ratio (m/z).

Data Analysis:

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern by identifying the major fragment ions.

Propose fragmentation pathways that explain the observed peaks, which can provide

structural confirmation.

Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the spectroscopic identification of an

organic compound like methyl citrate.
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Spectroscopic Analysis Workflow for Methyl Citrate

Sample Preparation
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Caption: General workflow for the synthesis, purification, spectroscopic analysis, and structural

elucidation of methyl citrate.

This guide provides a foundational understanding of the spectroscopic characteristics of

methyl citrates. For further in-depth analysis, it is recommended to consult specialized

spectroscopic databases and perform experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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